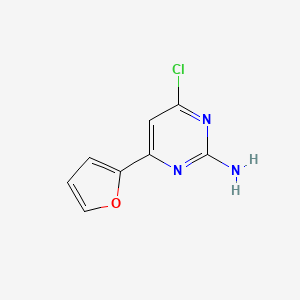

4-Chloro-6-(2-furanyl)-2-pyrimidinamine

Numéro de catalogue B8588355

Key on ui cas rn:

569657-93-8

Poids moléculaire: 195.60 g/mol

Clé InChI: OXFBGUDYEFARNK-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07875600B2

Procedure details

A solution of 2-(tributylstannyl)furan (35.7 g, 100 mmol) in DMF (100 mL) was treated with 2-amino-4,6-dichloropyrimidine (16.4 g, 100 mmol) and dichlorobis(triphenylphosphine)palladium (II) (3.51 g, 5.0 mmol). The suspension was stirred at 80° C. for 18 h, allowed to cool to room temperature and poured onto ice (400 g). The solid precipitate was filtered off, washed with water, dried in air, and the filtrate was extracted with EtOAc (300 mL), washed with water (100 mL), mixed with the solid precipitate and concentrated. The crude product was purified by chromatography [SiO2; EtOAc:toluene (0:1-1:9-2:3)] and the material with Rf 0.23 (isopropyl ether) was triturated with isohexane to give the title compound (11.1 g, 57%) as a yellow solid; mp. 133-140° C.; NMR δH (400 MHz, DMSO) 6.70 (1H, q, J 2.0 Hz), 6.95 (1H, s), 7.16 (2H, br s), 7.27 (1H, d, J 3.6 Hz) and 7.92 (1H, t, J 1.0 Hz).

Name

Yield

57%

Identifiers

|

REACTION_CXSMILES

|

C([Sn](CCCC)(CCCC)[C:6]1[O:7][CH:8]=[CH:9][CH:10]=1)CCC.[NH2:19][C:20]1[N:25]=[C:24](Cl)[CH:23]=[C:22]([Cl:27])[N:21]=1>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[NH2:19][C:20]1[N:21]=[C:22]([Cl:27])[CH:23]=[C:24]([C:6]2[O:7][CH:8]=[CH:9][CH:10]=2)[N:25]=1 |^1:35,54|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

35.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Sn](C=1OC=CC1)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

16.4 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=CC(=N1)Cl)Cl

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

3.51 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The suspension was stirred at 80° C. for 18 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured onto ice (400 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid precipitate was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in air

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the filtrate was extracted with EtOAc (300 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (100 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with the solid precipitate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified by chromatography [SiO2; EtOAc:toluene (0:1-1:9-2:3)]

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the material with Rf 0.23 (isopropyl ether) was triturated with isohexane

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC(=CC(=N1)Cl)C=1OC=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11.1 g | |

| YIELD: PERCENTYIELD | 57% | |

| YIELD: CALCULATEDPERCENTYIELD | 56.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |